Methyl 5-bromothiophene-3-carboxylate physical properties
Methyl 5-bromothiophene-3-carboxylate physical properties
Physical Properties, Characterization, and Handling Protocols
Executive Summary
Methyl 5-bromothiophene-3-carboxylate (CAS 19139-57-2) is a critical thiophene-based building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and organic semiconductors.[1] As a halogenated heteroaromatic ester, it serves as a versatile scaffold for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the construction of complex bioactive molecules such as kinase inhibitors and antibiotics.[1]
This guide addresses a common challenge in the field: the misidentification of thiophene isomers. Due to the structural similarity between the 3-carboxylate and 2-carboxylate isomers, rigorous characterization is required.[1] This document provides validated physical property data, spectral fingerprints for identity verification, and specific protocols for handling this low-melting solid to ensure experimental reproducibility.
Chemical Identity & Structural Analysis
Precise identification is paramount.[1] The 3-carboxylate isomer is often confused with methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5).[1] The distinction lies in the substitution pattern relative to the sulfur atom.[1]
| Parameter | Specification |
| Chemical Name | Methyl 5-bromothiophene-3-carboxylate |
| CAS Number | 19139-57-2 |
| Molecular Formula | C₆H₅BrO₂S |
| Molecular Weight | 221.07 g/mol |
| SMILES | COC(=O)c1csc(Br)c1 |
| IUPAC Name | Methyl 5-bromo-3-thiophenecarboxylate |
| MDL Number | MFCD00173839 (Verify specific vendor batch) |
Isomer Differentiation Logic
The following decision tree illustrates the logical flow for distinguishing the target compound from its common isomer using standard analytical techniques.
Figure 1: Analytical logic for distinguishing Methyl 5-bromothiophene-3-carboxylate from its 2-carboxylate isomer based on proton coupling constants.
Physicochemical Profile
The physical properties of Methyl 5-bromothiophene-3-carboxylate dictate its handling. It is a low-melting solid , which makes it prone to "oiling out" during purification if solvents are not carefully chosen.[1]
| Property | Value / Description | Contextual Note |
| Physical State | Solid (Crystalline or Powder) | May appear as a fused mass if stored improperly.[1] |
| Color | White to Off-White / Pale Yellow | Yellowing indicates oxidation or trace impurities.[1] |
| Melting Point | 52 – 54 °C | Sharp range indicates high purity. Broadening suggests solvent inclusion.[1] |
| Boiling Point | ~127 °C at 12 mmHg | Volatile enough for GC analysis but requires vacuum distillation for purification. |
| Density | ~1.74 g/cm³ (Predicted) | High density typical of brominated thiophenes. |
| Solubility (Water) | Insoluble | Hydrophobic nature requires organic extraction.[1] |
| Solubility (Organics) | Soluble in DCM, CHCl₃, EtOAc, MeOH | High solubility in chlorinated solvents aids NMR prep. |
| Flash Point | >110 °C | Non-flammable under standard lab conditions. |
Spectral Characterization (Self-Validation)
To validate the identity of synthesized or purchased material, compare experimental data against these predicted and literature-derived spectral markers.[1]
¹H NMR (400 MHz, CDCl₃)
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δ 8.11 (d, J = 1.6 Hz, 1H, H-2): This proton is located between the sulfur and the ester group. The combined deshielding effect shifts it significantly downfield.[1]
-
δ 7.51 (d, J = 1.6 Hz, 1H, H-4): Located between the ester and the bromine. The meta-coupling (J ≈ 1.6 Hz) across the ring is characteristic of 2,4-disubstituted thiophenes (relative to the sulfur).[1]
-
δ 3.87 (s, 3H, -OCH₃): Characteristic singlet for the methyl ester.
IR Spectroscopy
Experimental Protocols
Protocol A: Purity Assessment via HPLC
Rationale: Due to the low melting point, thermal degradation can occur in GC if injection temperatures are too high. HPLC is preferred for definitive purity analysis.[1]
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
Method:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of MeCN. Filter through 0.22 µm PTFE filter.[1]
-
Gradient: 5% B to 95% B over 10 minutes. Hold 2 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic system) and 280 nm.
-
Acceptance Criteria: Single peak >98% area integration. Impurities often elute earlier (hydrolyzed acid) or later (debrominated species).[1]
Protocol B: Recrystallization of Low-Melting Solids
Rationale: Standard recrystallization often leads to oiling out for compounds with MPs near 50°C.[1] This "Anti-Solvent Precipitation" method controls crystal growth.
Figure 2: Optimized recrystallization workflow for low-melting thiophene esters.
Step-by-Step:
-
Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1] Do not heat significantly.[1][2]
-
Clarification: If particulates are present, filter through a celite pad.
-
Precipitation: Slowly add Hexanes (or Heptane) dropwise to the stirring DCM solution until a faint, persistent cloudiness (turbidity) appears.
-
Seed & Cool: Add a single seed crystal if available. Seal the flask and place it immediately into a -20°C freezer. Avoid gradual cooling at RT, as this often causes oiling.
-
Collection: Filter the resulting crystals cold and wash with cold Hexanes.
Handling, Stability & Safety
-
Storage: Store at 2–8°C (Refrigerated). The compound is stable but can degrade upon prolonged exposure to light and moisture.[1] Keep the container tightly sealed under an inert atmosphere (Nitrogen/Argon) if storing for >3 months.
-
Safety Profile:
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]
References
-
Isomer Comparison (2-carboxylate) : Methyl 5-bromothiophene-2-carboxylate Safety Data Sheet. PubChem.[1][4] Retrieved from [Link]
-
NMR Spectral Data (Acid Precursor) : Synthesis of 5-bromothiophene-3-carboxylic acid. Royal Society of Chemistry (Supp.[1] Info). Retrieved from [Link]
-
Synthesis Methodology : 3-Bromothiophene Synthesis. Organic Syntheses, Coll. Vol. 5, p.149 (1973). Retrieved from [Link][1]
Sources
- 1. 5-Bromothiophene-2-carbaldehyde(4701-17-1) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 5-Bromothiophene-3-Carboxylate | Properties, Uses, Safety & Supplier China – High Purity CAS 19139-57-2 [chemheterocycles.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713 - PubChem [pubchem.ncbi.nlm.nih.gov]
